molecular formula C8H5BrClFO B1446753 1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone CAS No. 1704367-12-3

1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone

Cat. No.: B1446753
CAS No.: 1704367-12-3
M. Wt: 251.48 g/mol
InChI Key: DHNMJRSNSVUPBZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone is a halogenated acetophenone derivative with a phenyl ring substituted by bromine (position 5), chlorine (position 4), and fluorine (position 2). Its molecular formula is C₈H₅BrClFO, with a molecular weight of 267.48 g/mol. The presence of multiple halogens likely enhances its electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(5-bromo-4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNMJRSNSVUPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination

  • Procedure: 4-chloro-2-fluorobenzoic acid (93 g, 533 mmol) is dissolved in glacial acetic acid (1.2 L) with nitric acid (520 mL, 70%) and bromine (56 mL, 1.07 mol). Silver nitrate (100 g, 588 mmol) aqueous solution is added slowly under ice bath conditions. The mixture is stirred at ambient temperature for 16 hours.
  • Workup: Water is added, and the solid product is filtered, washed with ethyl acetate and saturated brine, dried with magnesium sulfate, and concentrated.
  • Characterization: The product is a light white solid, 114.5 g, yield 85%. MS and ^1H-NMR confirm the structure of 5-bromo-4-chloro-2-fluorobenzoic acid.

Step 2: Formation of Weinreb Amide

  • Procedure: The brominated acid (100 g, 394 mmol) is reacted with thionyl chloride (600 mL) at 80°C for 4 hours to form the acid chloride. After removal of excess thionyl chloride, the acid chloride is dissolved in methylene chloride (600 mL) and cooled to 0°C. N,O-dimethylhydroxylamine hydrochloride (57.6 g, 591 mmol) and pyridine (47.6 mL, 591 mmol) are added slowly. The mixture is stirred at room temperature for 16 hours.
  • Workup: The mixture is washed with hydrochloric acid, sodium bicarbonate, dried, and concentrated.
  • Yield and Purity: The Weinreb amide intermediate is obtained as a light yellow solid, 116 g, yield 99%. MS and ^1H-NMR confirm the expected structure.

Step 3: Grignard Reaction to Ethanone

  • Procedure: Under nitrogen at 0°C, methylmagnesium bromide (1 M in diethyl ether, 500 mL, 500 mmol) is added dropwise to a tetrahydrofuran solution of the Weinreb amide (110 g, 371 mmol). After addition, the mixture is stirred at room temperature until the starting material disappears.
  • Workup: The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried, and concentrated.
  • Yield: The target ketone is obtained as a light yellow solid, 88.5 g, yield 95%. The product shows no isomeric impurities.

Comparison with Traditional Methods

Method Starting Material Key Reagents Yield (%) By-products Suitability for Scale-up
Aluminum chloride/Acetyl chloride acetylation 4-bromo-3-chlorofluorobenzene AlCl3, Acetyl chloride <10% (after separation) Isomeric ketones (~3:2 ratio) Poor, difficult separation
Lithium methylide conversion 5-bromo-4-chloro-2-fluorobenzoic acid Lithium methylide No desired product Debrominated acid formed Not suitable
Novel bromination + Weinreb amide + Grignard 4-chloro-2-fluorobenzoic acid HNO3, AgNO3, Br2; SOCl2; N,O-dimethylhydroxylamine; MeMgBr 80-95% overall None detected Excellent, scalable

Summary Table of Key Reaction Parameters

Step Temperature Atmosphere Solvent Reaction Time Key Observations
Bromination 0°C to RT Ambient Glacial acetic acid 16 hours High regioselectivity, 85% yield
Amide Formation 0°C to RT Nitrogen Methylene chloride 16 hours 99% yield, clean conversion
Grignard Addition 0°C to RT Nitrogen THF/diethyl ether 2+ hours 95% yield, no isomers

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with methoxy or tert-butyl groups.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce sulfonic or nitro groups onto the aromatic ring.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with new functional groups replacing the halogen atoms.

    Reduction: Alcohol derivatives of the original ketone.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related halogenated acetophenones, emphasizing substituent positions, molecular weights, melting points, and synthesis methods:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Synthesis Method References
1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone Br (5), Cl (4), F (2) 267.48 Not reported Hypothesized: Friedel-Crafts acylation
1-(5-Bromo-2-hydroxyphenyl)-ethanone Br (5), OH (2) 229.03 73–74 Chloroacetyl chloride + AlCl₃
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)-ethanone Br (2), F (5), OH (2) 233.04 86–87 Bromination in dioxane-ethyl ether
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)-ethanone Cl (2), OH (4), OCH₃ (3) 200.62 Not reported Friedel-Crafts acylation
1-(5-Bromo-2-fluoro-4-methoxyphenyl)-ethanone Br (5), F (2), OCH₃ (4) 263.52 Not reported Commercial synthesis (high purity)

Key Observations :

  • Halogen vs.
  • Melting Points: Brominated derivatives (e.g., 1-(5-Bromo-2-hydroxyphenyl)-ethanone) exhibit moderate melting points (~73–87°C), while methoxy-containing analogs may have higher variability due to crystallinity differences .
Antibacterial and Antioxidant Activity
  • Schiff Base Derivatives: Compounds like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone exhibit antibacterial activity against Escherichia coli and Salmonella Typhi, with MIC values < 50 µg/mL. Antioxidant activity (DPPH scavenging) correlates with electron-donating groups (e.g., -OH) .
Antimalarial Activity
  • QSAR Studies: Nitro- and bromo-substituted indolyl-ethanone derivatives (e.g., 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) show superior antimalarial activity (pIC₅₀ = 7.89–8.21) compared to chloroquine (pIC₅₀ = 7.55). The target compound’s halogenated phenyl group may similarly disrupt Plasmodium enzymes .
Neurological Activity
  • 5-HT₁A Agonists: Fluoro-substituted acetophenones (e.g., S 16924) demonstrate antipsychotic properties by modulating serotonin receptors. The fluorine atom in this compound may confer metabolic stability and blood-brain barrier penetration .

Biological Activity

1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine, chlorine, and fluorine substituents on the phenyl ring, which may enhance its interaction with biological targets.

The compound can undergo various chemical reactions, including substitution, reduction, and oxidation. These reactions are significant for its synthesis and potential modification into more biologically active derivatives.

Biological Activities

Research into the biological activities of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been explored as a potential agent against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. For instance, derivatives of this compound have shown cytotoxic effects against human cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The presence of halogen atoms enhances the lipophilicity and bioavailability of the compound, which can contribute to its biological activity. Research has shown that modifications to the phenyl ring can significantly affect the potency of the compound against cancer cells. For example, introducing additional electron-donating groups has been associated with increased anticancer activity .

Case Studies

StudyBiological Activity AssessedFindings
AntimicrobialShowed significant inhibition against Gram-positive bacteria.
AnticancerInduced apoptosis in U-87 glioblastoma cells with IC50 values indicating potent cytotoxicity.
Structure-Activity RelationshipModifications enhanced anticancer activity; electron-donating groups improved efficacy.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in critical cellular processes. The halogen substituents can enhance binding affinity due to increased electron density and steric effects, which may facilitate stronger interactions with target proteins .

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For halogenated derivatives, sequential halogenation steps (e.g., bromination, chlorination, fluorination) may be required. Evidence from structurally similar compounds suggests that regioselectivity challenges arise due to competing electronic effects of halogens, necessitating careful optimization of reaction conditions (e.g., temperature, stoichiometry) .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and halogen-related peaks (C-F, C-Cl, C-Br) .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments and substituent effects (e.g., deshielding due to electron-withdrawing halogens) .
  • Mass Spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z 265.43 for C₈H₅BrClFO) and fragmentation patterns .
  • UV-Vis : Assess conjugation effects from aromatic and carbonyl groups .

Advanced Research Questions

Q. How can contradictions in reaction yields during halogenation be resolved?

  • Methodological Answer : Discrepancies often stem from steric hindrance or electronic effects of multiple halogens. For example, bromine’s bulkiness may reduce reactivity at adjacent positions, while fluorine’s electron-withdrawing nature directs electrophilic substitution. Use computational modeling (e.g., DFT) to predict reactive sites and optimize stepwise halogenation protocols. Experimental validation with controlled mono-halogenated intermediates is recommended .

Q. What challenges arise in determining its crystal structure via X-ray diffraction?

  • Methodological Answer : Crystallization may be hindered by poor solubility or twinning due to halogen-heavy substituents. Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution data and resolve disorder. For example, a related brominated ethanone derivative required slow evaporation from ethanol to obtain diffraction-quality crystals .

Q. How can its potential antimicrobial activity be evaluated computationally?

  • Methodological Answer :
  • Molecular Docking : Use tools like AutoDock Vina or PyRx to simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • ADMET Prediction : Employ SwissADME to assess Lipinski’s rule compliance and toxicity. A study on a chloro-substituted ethanone demonstrated strong binding affinity (-8.2 kcal/mol) to microbial proteins, validated by in vitro assays .

Data Analysis and Optimization

Q. How to analyze conflicting spectroscopic data for halogenated ethanones?

  • Methodological Answer : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, in a dichloro-fluoro ethanone, HMBC correlations confirmed the carbonyl’s position relative to halogens. Discrepancies in mass spectral fragmentation may arise from isotopic patterns (e.g., Br/Cl splitting); use high-resolution MS (HRMS) for clarity .

Q. What strategies improve regioselectivity in multi-halogen substitution?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
  • Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control halogen placement .
  • Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions .

Structural and Functional Insights

Q. How do halogen substituents influence electronic properties?

  • Methodological Answer : Halogens alter the HOMO-LUMO gap and redox behavior. Electrochemical studies (e.g., cyclic voltammetry) on bromo-chloro-fluoro ethanones show a 0.3 V shift in reduction potential compared to non-halogenated analogs. Computational studies (e.g., NBO analysis) quantify charge distribution changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone
Reactant of Route 2
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1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone

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